ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate
Description
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate is a carbamate derivative characterized by a central propyl chain substituted with a hydroxyl group, a methyl group, and a furan-2-yl moiety. The ethyl carbamate functional group (-NHCOOEt) is attached to the nitrogen atom of the propylamine backbone. Carbamates are widely recognized for their roles in agrochemicals, pharmaceuticals, and industrial applications due to their hydrolytic stability and biological activity . The furan ring and hydroxyl group may influence its reactivity, solubility, and interactions with biological targets.
Properties
IUPAC Name |
ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-3-15-10(13)12-8-11(2,14)7-9-5-4-6-16-9/h4-6,14H,3,7-8H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSWFBLCPDFDHRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC(C)(CC1=CC=CO1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate typically involves the reaction of ethyl carbamate with a furan derivative under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic addition of the furan derivative to the carbamate group. The reaction is usually carried out in an inert solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkylating agents such as methyl iodide (CH3I) are employed.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate involves its interaction with specific molecular targets. The furan ring can interact with enzymes or receptors, leading to the modulation of biological pathways. The hydroxy and carbamate groups can form hydrogen bonds with target molecules, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
The following analysis compares ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate with structurally and functionally related carbamates, focusing on molecular features, applications, and degradation pathways.
Structural and Functional Differences
Carbamates exhibit diverse biological activities depending on their substituents. Key comparisons include:
Key Observations :
- Furan vs.
- Hydroxyl Group: The hydroxyl group in the target compound could improve water solubility relative to non-polar analogs like fenoxycarb.
- Substituent Effects : Chlorine or phenyl groups (e.g., in desmedipham or benzofuran derivatives) often increase lipophilicity and environmental persistence .
Metabolic Pathways
Carbamate degradation typically involves hydrolysis of the carbamate linkage. For example:
- Target Compound: Hydrolysis likely yields furan-containing phenol, methylamine, and CO₂, analogous to carbofuran degradation in Novosphingobium sp. . Subsequent furan ring cleavage (e.g., via hydroxylation) may produce aliphatic intermediates.
- Fenoxycarb/Desmedipham: Hydrolysis generates phenoxy or aniline derivatives, which may undergo further oxidation or conjugation.
Degradation Rate: Electron-withdrawing groups (e.g., chlorine in benzofuran analogs) may accelerate hydrolysis, whereas bulky substituents (e.g., phenoxyphenoxy in fenoxycarb) could slow it .
Physicochemical Properties
| Property | This compound | Fenoxycarb | Desmedipham |
|---|---|---|---|
| Hydrophilicity | Moderate (hydroxyl group) | Low (non-polar substituents) | Moderate (polar carbamate) |
| Stability | Susceptible to hydrolysis (carbamate + furan reactivity) | High (stable ether linkages) | Moderate (prone to photodegradation) |
| Bioactivity Target | Potential acetylcholine esterase inhibition (speculative) | Juvenile hormone receptor | Photosystem II inhibition |
Biological Activity
Ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound can be described by its structural formula:
This compound features a furan ring, which is known for its reactivity and biological significance. The presence of the carbamate moiety enhances its pharmacological potential.
Antiviral Properties
Recent studies have highlighted the antiviral potential of compounds containing furan rings. For instance, derivatives of furan have shown inhibitory activity against various viral targets, including SARS-CoV-2. In a related study, compounds with furan moieties demonstrated IC50 values in the low micromolar range against viral proteases, indicating significant antiviral activity .
Enzyme Inhibition
The compound's structure suggests it may act as an enzyme inhibitor. Furan-containing compounds are often evaluated for their ability to inhibit enzymes involved in disease processes. For example, a study on similar carbamate derivatives revealed that they could effectively inhibit enzymes like Mpro (main protease) associated with viral replication .
Cytotoxicity and Safety Profile
Toxicity assessments are crucial for evaluating the safety of new compounds. In studies involving related furan derivatives, compounds exhibited low cytotoxicity with CC50 values exceeding 100 μM in various cell lines, suggesting a favorable safety profile for further development .
Study 1: Antiviral Screening
In a recent screening of furan-based compounds against SARS-CoV-2, several derivatives were identified with promising antiviral activity. The study reported that compound F8-B22 had an IC50 value of 1.55 μM, showcasing its potential as a lead compound for further optimization .
Study 2: Enzyme Kinetics
A kinetic study on similar carbamate derivatives indicated that they acted as reversible covalent inhibitors of viral proteases. This mechanism is critical for the development of effective antiviral therapies as it allows for sustained inhibition of viral replication without permanent modification of the enzyme .
Biological Activity Summary Table
| Compound Name | IC50 (μM) | CC50 (μM) | Mechanism of Action |
|---|---|---|---|
| F8-B22 | 1.55 | >100 | Reversible covalent inhibitor |
| F8-B6 | 1.57 | >100 | Reversible covalent inhibitor |
Structure-Activity Relationship (SAR)
| Modification | Effect on Activity |
|---|---|
| Addition of hydroxyl group | Increased solubility |
| Substitution on furan ring | Enhanced enzyme inhibition |
Q & A
Q. What are the key synthetic routes for ethyl N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]carbamate?
Methodological Answer:
- Carbamate formation : React a hydroxylamine intermediate (e.g., 3-(furan-2-yl)-2-hydroxy-2-methylpropan-1-amine) with ethyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions. Monitor reaction progress via TLC or HPLC .
- Protecting group strategies : Use tert-butyl carbamate (Boc) as a temporary protecting group for the hydroxyl or amine functionalities to prevent side reactions during synthesis. Deprotection can be achieved using trifluoroacetic acid (TFA) .
- Purification : Employ column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product .
Q. What analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the presence of the furan ring (δ 6.2–7.4 ppm for aromatic protons), carbamate carbonyl (δ 155–160 ppm), and hydroxyl group (broad signal at δ 1.5–3.0 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion peak (expected m/z ≈ 257.3 for CHNO) and fragmentation patterns .
- Infrared (IR) spectroscopy : Identify key functional groups (e.g., carbamate C=O stretch at ~1700 cm, hydroxyl O-H stretch at ~3300 cm) .
Q. How can the compound’s solubility and stability be optimized for in vitro studies?
Methodological Answer:
- Solubility screening : Test solvents like DMSO (for stock solutions), ethanol, or aqueous buffers (pH 6–8) with surfactants (e.g., Tween-80) to enhance solubility. Use dynamic light scattering (DLS) to assess aggregation .
- Stability under physiological conditions : Conduct accelerated degradation studies at 37°C in PBS (pH 7.4) and analyze degradation products via LC-MS. Hydrolysis of the carbamate group is a critical stability indicator .
Advanced Research Questions
Q. What experimental approaches are recommended for resolving contradictions in reported bioactivity data?
Methodological Answer:
- Dose-response validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines or enzymatic batches to rule out batch-specific variability. Use positive controls (e.g., known carbamate inhibitors) for calibration .
- Metabolite profiling : Identify active metabolites via hepatic microsome incubation followed by LC-MS/MS to determine if bioactivity arises from the parent compound or its derivatives .
Q. How can X-ray crystallography be utilized to determine the compound’s 3D structure?
Methodological Answer:
- Crystallization : Screen conditions using vapor diffusion (e.g., PEG 3350, methanol/water mixtures) to obtain single crystals.
- Data collection and refinement : Use synchrotron radiation for high-resolution data. Refine the structure with SHELXL (for small molecules) or PHENIX (for macromolecular complexes), applying restraints for disordered regions (e.g., furan ring) .
- Validation : Cross-check with DFT-optimized geometries (e.g., Gaussian 09) to validate bond lengths and angles .
Q. What computational methods are suitable for studying its interaction with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with enzymes (e.g., acetylcholinesterase). Validate with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess binding stability .
- QSAR modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts to predict bioactivity .
Q. How can researchers address challenges in stereochemical purity during synthesis?
Methodological Answer:
- Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak IA) with hexane/isopropanol to separate enantiomers. Confirm enantiomeric excess (ee) via polarimetry or chiral HPLC .
- Asymmetric catalysis : Employ organocatalysts (e.g., proline derivatives) or transition-metal catalysts (e.g., Ru-BINAP complexes) to control stereochemistry during key steps (e.g., hydroxylation) .
Data Contradiction Analysis
Q. How should discrepancies in reported toxicity profiles be investigated?
Methodological Answer:
- Species-specific assays : Compare toxicity in human vs. rodent hepatocytes to identify metabolic differences. Use transcriptomics (RNA-seq) to assess oxidative stress pathways .
- Impurity analysis : Characterize synthetic batches via HPLC-UV/Vis to detect trace impurities (e.g., residual furan derivatives) that may contribute to toxicity .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
